2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one
Overview
Description
Benzo[b]thiophene derivatives are important heterocyclic compounds found in many natural compounds . They have shown a number of biological activities and are used in pharmaceuticals, agrochemicals, diagnostics, optoelectronics, dyes, etc .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with boronic esters . For example, catalytic protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular structure of similar compounds like 4-Bromobenzo[b]thiophene has been determined . The molecular formula is CHBrS, with an average mass of 213.094 Da and a monoisotopic mass of 211.929520 Da .Chemical Reactions Analysis
The bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation reactions of 4-methoxy-benzo[b]thiophen and its 3-methyl derivative have been investigated . For 4-methoxybenzo[b]thiophene, these reactions gave the 7-substituted product .Scientific Research Applications
Synthesis of Conjugated Polymers
This compound is used in the synthesis of conjugated polymers. These polymers are based on 3,6-bis(2-bromothieno-[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]-pyrrole-1,4-(2H,5H)-dione (Br-TTDPP) combined with three different electron-donating monomers . The polymers are used in high-performance thin-film transistors .
2. Organic Field-Effect Transistor (OFET) Device Performance The compound is used in the development of OFET devices. An OTFT having a TTDPP-SVS active layer showed the highest hole mobility, the lowest threshold voltage, and the highest Ion/Ioff ratio .
Quorum Sensing Inhibitors
The compound has been used in the development of quorum sensing inhibitors. Quorum sensing is a bacterial cell-cell communication mechanism. The inhibitors can disrupt this communication, thereby affecting bacterial behaviors such as biofilm formation and virulence production .
Anti-Biofilm Formation
The compound has shown moderate anti-biofilm formation properties against Pseudomonas aeruginosa .
Raw Material in Organic Synthesis
It is an important raw material and intermediate used in organic synthesis .
Pharmaceuticals and Agrochemicals
The compound is used in the production of pharmaceuticals and agrochemicals .
Dyestuffs
It is also used in the production of dyestuffs .
Medicine
properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-1-benzothiophen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGYSMHCYWWVFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)Br)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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